Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H24N4O3S2 and its molecular weight is 480.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the A2B adenosine receptor . The A2B receptor is one of the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), each having its unique pharmacological profile . The A2B subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine, such as tumors and ischemia .
Mode of Action
The compound interacts with the A2B receptor, potentially antagonizing its function . This interaction could lead to a decrease in the activation of the receptor, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . Therefore, the compound’s interaction with the A2B receptor could potentially affect angiogenesis, a major mechanism for tumor growth regulation .
Result of Action
The compound’s action on the A2B receptor could lead to a reduction in angiogenesis, thereby potentially inhibiting tumor growth . Additionally, the blockade of human adenosine A2B receptors has been reported to play a significant role in the reduction of metastasis and regulation of oral squamous cell carcinoma .
Properties
IUPAC Name |
ethyl 2-[3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-2-31-23(30)21-16-8-4-6-10-18(16)33-22(21)25-20(29)13-14-32-24-27-26-19-12-11-15-7-3-5-9-17(15)28(19)24/h3,5,7,9,11-12H,2,4,6,8,10,13-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRLSPHGZUEWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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